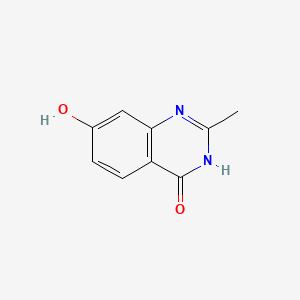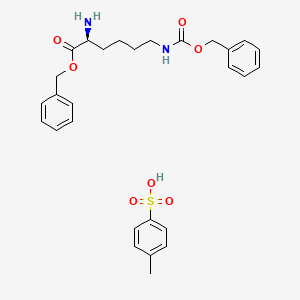![molecular formula C12H15N3O2 B579260 [(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea CAS No. 17014-26-5](/img/structure/B579260.png)
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea is an organic compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of semicarbazide and are typically formed by the reaction of semicarbazide with aldehydes or ketones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea typically involves the reaction of 4-(o-Methoxyphenyl)-3-buten-2-one with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired semicarbazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the semicarbazone back to the parent ketone or aldehyde.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields the parent ketone or aldehyde.
Substitution: Results in substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea has been studied for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the semicarbazone moiety can interact with nucleophilic sites in biological molecules, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(o-Methoxyphenyl)-2-aminothiazole: Another compound with a methoxyphenyl group, known for its anti-quorum sensing properties.
2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine: A compound with similar structural features, used in the synthesis of dihydropyridines.
Uniqueness
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea is unique due to its specific semicarbazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with nucleophilic sites makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
17014-26-5 |
|---|---|
Molekularformel |
C12H15N3O2 |
Molekulargewicht |
233.271 |
IUPAC-Name |
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C12H15N3O2/c1-9(14-15-12(13)16)7-8-10-5-3-4-6-11(10)17-2/h3-8H,1-2H3,(H3,13,15,16)/b8-7+,14-9- |
InChI-Schlüssel |
KTHNAJCHORXLFV-ZHCWNNSNSA-N |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1OC |
Synonyme |
4-(o-Methoxyphenyl)-3-buten-2-one semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Aluminum, [anilinato(2-)]chloro- (8CI)](/img/no-structure.png)
![2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579181.png)
![[1,2]Oxazolo[5,4-f][1,2]benzoxazole](/img/structure/B579182.png)
![1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B579183.png)
![6H-Cyclopenta[5,6]naphtho[2,1-d]thiazole](/img/structure/B579185.png)
![5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione](/img/structure/B579186.png)

![5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B579191.png)


![1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B579196.png)

![(3R,5R,5'S,8R,9S,10S,13S,14S,17R)-5',10,13-trimethyl-2'-phenylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,4'-1,3,2-dioxaborolane]-3-ol](/img/structure/B579199.png)

